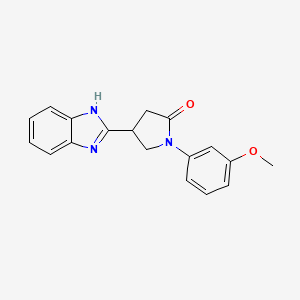
4-(1H-benzimidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-benzimidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied.
Aplicaciones Científicas De Investigación
Anticancer Research
- Palladium(II) and Platinum(II) Complexes : Research involving similar benzimidazole ligands, like (1H-benzimidazol-2-ylmethyl)-(4-methoxyl-phenyl)-amine, in Palladium(II) and Platinum(II) complexes has shown potential in anticancer applications. These complexes have been synthesized and studied for their structures and cytotoxicity against various cancer cell lines, indicating potential for cancer treatment research (Ghani & Mansour, 2011).
Pharmacological Applications
- 5-HT3 Receptor Antagonists : Compounds with structures involving benzimidazole, such as N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxamide, have been studied as 5-HT3 receptor antagonists. These are potentially useful for treating conditions like irritable bowel syndrome and nausea associated with cancer chemotherapy (Ohta et al., 1996).
Drug Design and Synthesis
- Polycyclic Systems Containing 1,2,4-Oxadiazole Ring : The synthesis of novel polycyclic systems like 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, with structural similarities to the compound of interest, has been explored. These compounds' structures and potential biological activities have been predicted, contributing to drug design research (Kharchenko et al., 2008).
Gastrointestinal Treatment Research
- H+/K+-ATPase Inhibitors : Research on related benzimidazole compounds, such as 2-[(2-pyridylmethyl)sulfinyl]benzimidazoles, has shown their role as potent antisecretory H+/K+-ATPase inhibitors, useful in gastrointestinal treatment, like in drugs such as pantoprazole (Kohl et al., 1992).
Vasorelaxant Activity
- 3-Pyridinecarbonitriles with Benzimidazole Function : A variety of compounds including 2-alkoxy-4-aryl-6-(1H-benzimidazol-2-yl)-3-pyridinecarbonitriles have been synthesized and demonstrated significant vasodilation properties, useful in cardiovascular research (Nofal et al., 2013).
Anticancer Properties of Ruthenium(II) Arene Complexes
- Structure-Activity Relationships : Research on ruthenium(II) arene compounds with ligands like 2-pyridin-2-yl-1H-benzimidazole has been conducted to evaluate their cytotoxic activity in several cancer cell lines, aiding in understanding structure-activity relationships in anticancer research (Martínez-Alonso et al., 2014).
Anti-Ulcer Activity
- Benzimidazole Derivatives : Benzimidazole derivatives, similar in structure to the compound , have been synthesized and evaluated for their anti-ulcer activity, contributing to gastrointestinal pharmacology (Madala, 2017).
Propiedades
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-23-14-6-4-5-13(10-14)21-11-12(9-17(21)22)18-19-15-7-2-3-8-16(15)20-18/h2-8,10,12H,9,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMWKBHPTJLGRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

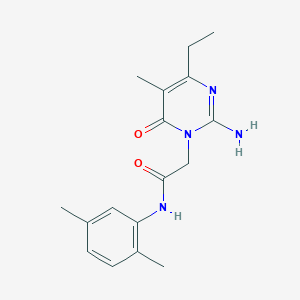
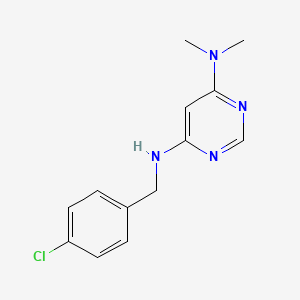
![(E)-N-((1-(2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methyl)-N-methylacetamide](/img/structure/B2749789.png)

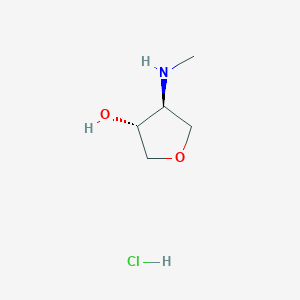

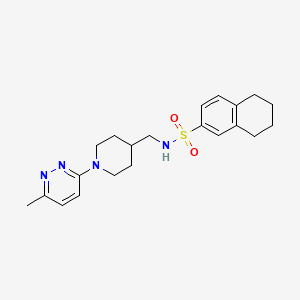
![N-[(3,5-Dichloropyridin-2-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2749799.png)
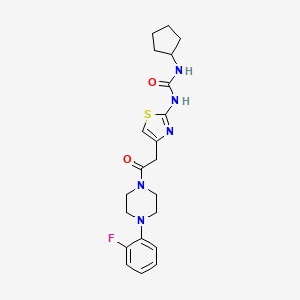
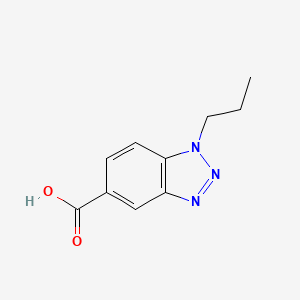
![1-[(2,4-Dimethoxyphenyl)methyl]-1-(4-iodophenyl)-3-phenylthiourea](/img/structure/B2749803.png)


![[1-(dimethylsulfamoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid](/img/structure/B2749809.png)